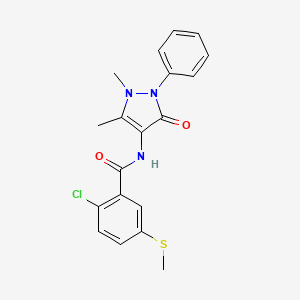![molecular formula C18H22F2N2O3 B14947253 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate](/img/structure/B14947253.png)
(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,6-difluorophenyl)carbonyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE is a chemical compound with the molecular formula C18H22F2N2O3 It is known for its unique structure, which includes a quinolizidine ring system and a difluorobenzoyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE typically involves the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group is introduced via acylation reactions using 2,6-difluorobenzoyl chloride.
Carbamate Formation: The final step involves the formation of the carbamate linkage by reacting the intermediate with an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine oxides, while reduction can produce quinolizidine alcohols.
科学研究应用
Chemistry
In chemistry, (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-fluorobenzoyl)carbamate: This compound has a similar structure but with a single fluorine atom.
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (4-methylbenzoyl)carbamate: This compound features a methyl group instead of fluorine atoms.
(1R)-Octahydro-2H-quinolizin-1-ylmethyl (2-thienylcarbonyl)carbamate: This compound contains a thienyl group instead of a difluorobenzoyl group.
Uniqueness
The presence of the difluorobenzoyl group in (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-(2,6-DIFLUOROBENZOYL)CARBAMATE imparts unique properties, such as increased stability and specific reactivity, which distinguish it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C18H22F2N2O3 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,6-difluorobenzoyl)carbamate |
InChI |
InChI=1S/C18H22F2N2O3/c19-13-6-3-7-14(20)16(13)17(23)21-18(24)25-11-12-5-4-10-22-9-2-1-8-15(12)22/h3,6-7,12,15H,1-2,4-5,8-11H2,(H,21,23,24)/t12-,15?/m0/s1 |
InChI 键 |
QBCXSGYRKIFNLO-SFVWDYPZSA-N |
手性 SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NC(=O)C3=C(C=CC=C3F)F |
规范 SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=C(C=CC=C3F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[({1-benzyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947171.png)
![(2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947175.png)
![Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate](/img/structure/B14947181.png)


![1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea](/img/structure/B14947198.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947206.png)
![1-methyl-3'-[2-(methylsulfanyl)ethyl]-5'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947210.png)
![2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one](/img/structure/B14947217.png)

![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B14947222.png)

![2-[3-(3,4-dimethoxybenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947233.png)

